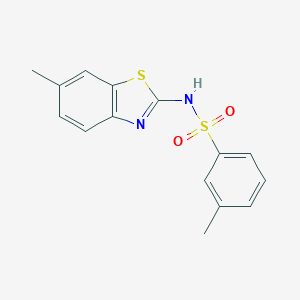
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is not fully understood. However, it has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases, such as cancer and diabetes. Additionally, the development of more efficient synthesis methods and formulations for this compound could improve its potential for clinical use.
Synthesemethoden
The synthesis of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide can be achieved through a multistep process involving the reaction of various reagents. The starting material, 2-ethoxy-5-nitropyridine, is reacted with sodium methoxide to produce 2-ethoxy-5-methoxypyridine. This compound is then reacted with 3-chloromethylpyridine to produce 2-ethoxy-N-(3-pyridinylmethyl)pyridine-5-carboxamide. Finally, this compound is reacted with nicotinic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-ethoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14-12(6-4-8-16-14)13(18)17-10-11-5-3-7-15-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
SNQRFFDHVDXRJS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)




